

U-46619: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B12365957

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Introduction

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH₂, which acts as a potent and selective agonist for the thromboxane A₂ (TXA₂) receptor, also known as the TP receptor.^{[1][2]} In cell culture, U-46619 is widely used to mimic the physiological and pathological effects of TXA₂, which is highly unstable. Its applications include inducing platelet aggregation, smooth muscle contraction, and studying cellular signaling pathways.^{[3][4]} U-46619 activates the Gq protein-coupled TP receptor, leading to downstream signaling cascades involving phospholipase C, intracellular calcium mobilization, and activation of protein kinase C.^{[3][5]} It also stimulates other pathways, including the activation of RhoA and MAP kinases such as p38 and ERK1/2.^{[1][3][6]}

These notes provide detailed guidelines for the preparation, storage, and application of U-46619 in various cell culture experiments.

Data Presentation

Quantitative data for U-46619 is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of U-46619

Property	Value	References
Molecular Weight	~350.5 g/mol	[7]
Molecular Formula	C ₂₁ H ₃₄ O ₄	
Purity	Typically ≥98%	[3]
Appearance	Clear oil or liquid	[7]
EC ₅₀	~35 nM for TP receptor activation	[3] [8]

Table 2: Storage and Stability of U-46619

Form	Storage Temperature	Duration	Notes	References
As Supplied	-20°C	Up to 12 months or longer	Store under desiccating conditions.	[3] [7]
Stock Solution	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.	[6]
	-20°C	Up to 1 month	[6]	
Aqueous Solution	2-8°C	Not recommended (>1 day)	Solutions are unstable; prepare fresh for each experiment.	[9]

Table 3: Recommended Solvents for U-46619 Stock Solution

Solvent	Recommended Concentration	Notes	References
DMSO	~100 mg/mL	May require sonication and warming to fully dissolve. Use newly opened DMSO as it is hygroscopic.	[6][9]
Ethanol	~100 mg/mL	Purge with an inert gas.	[9]
Methyl Acetate	~10 mg/mL or as supplied	Often supplied pre-dissolved. Can be evaporated for solvent exchange.	[8][9]
Dimethyl Formamide	~100 mg/mL	Purge with an inert gas.	[9]

Table 4: Example Working Concentrations for In Vitro Applications

Application / Cell Type	Concentration Range	References
Platelet Shape Change & Aggregation	1 nM - 10 μ M	[6]
Human Vascular Smooth Muscle Cells (Ca ²⁺ efflux)	EC ₅₀ of ~398 nM; up to 5 μ M used	[10]
hiPSC Differentiation to Endothelial Cells	1 μ M (optimal)	[6][11]
HeLa Cell Proliferation	Dose-dependent effects observed	[12]
Rat Hippocampal Slices (NA release)	10 μ M - 100 μ M	[13]

Experimental Protocols

Protocol 1: Preparation of U-46619 Stock Solution

This protocol describes how to prepare a concentrated stock solution from U-46619 supplied either as an oil or pre-dissolved in methyl acetate.

Materials:

- U-46619 compound
- Anhydrous DMSO or 100% Ethanol
- Sterile, amber microcentrifuge tubes or cryovials
- Pipettes and sterile tips
- (Optional) Gentle stream of nitrogen gas

Procedure:

A) If U-46619 is supplied as a neat oil:

- Allow the vial of U-46619 to equilibrate to room temperature before opening.
- Directly add the desired volume of solvent (e.g., anhydrous DMSO) to the vial to achieve a high-concentration stock (e.g., 10 mg/mL or ~28.5 mM).
- Vortex thoroughly. If needed, gently warm the solution or use an ultrasonic bath to ensure complete dissolution.[\[6\]](#)
- Visually inspect the solution to ensure no particulates are present.

B) If U-46619 is supplied in methyl acetate:

- To exchange the solvent, open the vial in a chemical fume hood and evaporate the methyl acetate using a gentle stream of nitrogen gas.[\[8\]](#)[\[9\]](#)

- Once the solvent has fully evaporated and only the oil residue remains, add the desired volume of the new solvent (e.g., DMSO or Ethanol).
- Proceed with steps 3 and 4 from section A.

C) Aliquoting and Storage:

- Once dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile amber vials.^[6] This is critical to prevent degradation from repeated freeze-thaw cycles and exposure to light.
- Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.^[6]

Protocol 2: General Method for Cell Treatment with U-46619

This protocol outlines the steps for diluting the stock solution and treating cultured cells.

Materials:

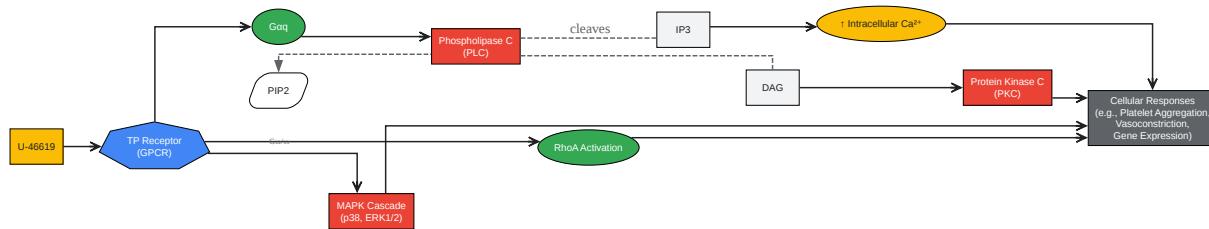
- Prepared U-46619 stock solution (from Protocol 1)
- Appropriate cell culture medium, pre-warmed to 37°C
- Cultured cells ready for treatment
- Vehicle control (the same solvent used for the stock solution, e.g., DMSO)

Procedure:

- Thaw Stock Solution: Remove one aliquot of the U-46619 stock solution from the freezer and thaw it at room temperature. Keep it protected from light.
- Prepare Working Solution:
 - Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations.

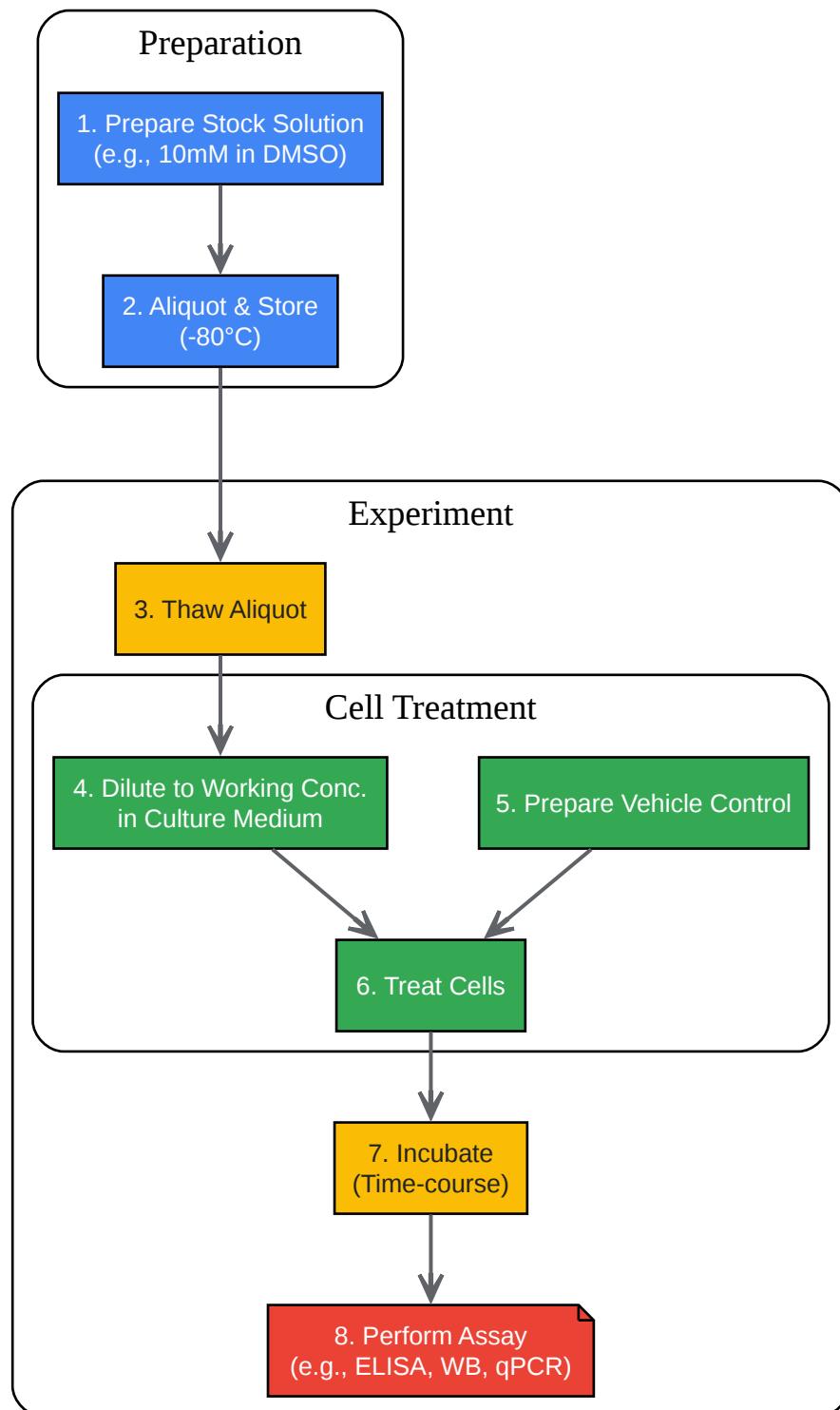
- Important: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
- Prepare Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to pre-warmed culture medium without U-46619.
- Treat Cells:
 - Remove the existing medium from the cultured cells.
 - Add the medium containing the desired final concentration of U-46619 to the treatment wells/flasks.
 - Add the vehicle control medium to the control wells/flasks.
- Incubation: Incubate the cells for the experimentally determined time period (e.g., minutes for acute signaling events, hours or days for proliferation or differentiation assays).
- Downstream Analysis: Following incubation, proceed with the desired downstream assay, such as protein extraction for Western blotting, RNA isolation for qPCR, or supernatant collection for ELISA.

Visualizations



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Caption: U-46619 canonical signaling pathway.



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Caption: General experimental workflow for U-46619.

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